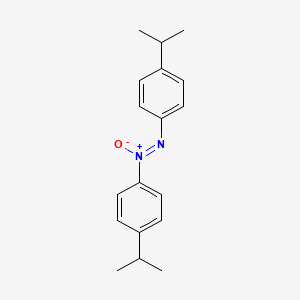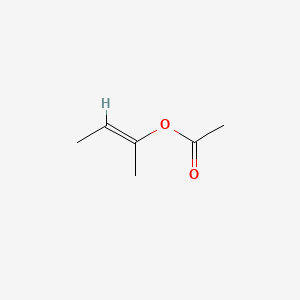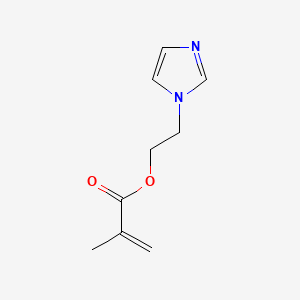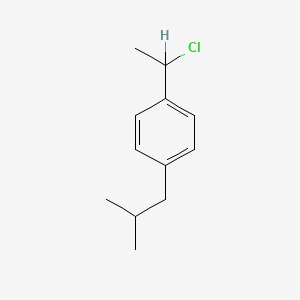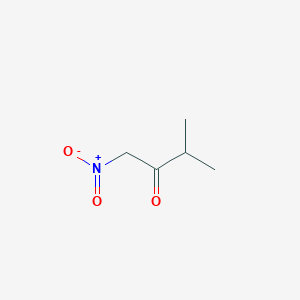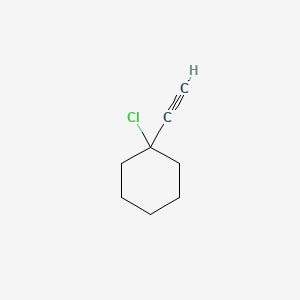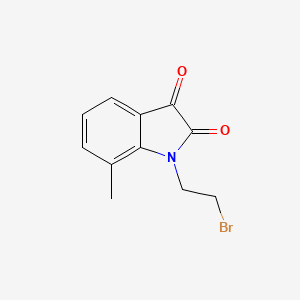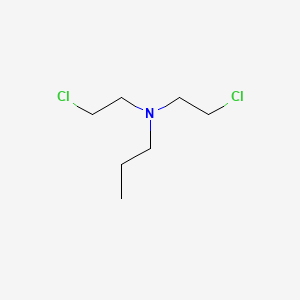![molecular formula C10H30O2Si4 B3054893 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane CAS No. 6231-65-8](/img/structure/B3054893.png)
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane
Overview
Description
“1,1,1,3,3-Pentamethyl-3-phenyldisiloxane” is a chemical compound with the formula C11H20OSi2 . It has a molecular weight of 224.45 . It’s a colorless to light-yellow liquid .
Molecular Structure Analysis
The molecular structure of “1,1,1,3,3-Pentamethyl-3-phenyldisiloxane” can be represented as C11H20OSi2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“1,1,1,3,3-Pentamethyl-3-phenyldisiloxane” is a colorless to light-yellow liquid . It should be stored in a dry, sealed environment at 2-8°C .Scientific Research Applications
Polymer Chemistry and Electrical Properties : Hayashi et al. (2003) studied disilane and disiloxane unit-fused poly(diphenylamine), demonstrating their utility in creating new heterocyclic units with significant electrical properties, such as conductivity and electroluminescence, influenced by π-conjugation through the nitrogen atom (Hayashi et al., 2003).
Oxidation Processes : Tamao et al. (1975) investigated the oxidation of silicon-silicon and silicon-hydrogen bonds with molecular oxygen and bis(trimethylsilyl) peroxide, leading to the formation of disiloxanes. This study highlights the chemical reactivity of disilanes and disiloxanes under specific conditions (Tamao et al., 1975).
Photochemical Studies : Kerst et al. (1997) conducted a laser flash photolysis study on the photochemistry of pentamethyl(phenylethynyl)disilane, revealing insights into transient species and reaction kinetics, which are crucial for understanding the photophysical properties of such compounds (Kerst et al., 1997).
Thermal Decomposition : Terman et al. (1995) explored the thermal decomposition of poly[methacryloyloxymethyl(pentamethyl)disilane], providing valuable information on the stability and decomposition pathways of polysiloxanes, which are important for their application in high-temperature environments (Terman et al., 1995).
Membrane Science and Optical Resolution : Aoki et al. (1995) demonstrated the application of polysiloxanes in membrane science, particularly for optical resolution processes. This study underlines the potential of disiloxane derivatives in separation technologies and chiral discrimination (Aoki et al., 1995).
Disiloxane Synthesis and Catalysis : Sawama et al. (2016) focused on the synthesis of disiloxanes using gold and platinum on carbon in water or heavy water, emphasizing the role of these compounds in catalysis and functional material frameworks (Sawama et al., 2016).
Safety and Hazards
properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O2Si4/c1-13(2,3)11-15(7,8)12-16(9,10)14(4,5)6/h1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNBINKSQHFYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O2Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540919 | |
| Record name | 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane | |
CAS RN |
6231-65-8 | |
| Record name | 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



